molecular formula C20H20N2O2S B11352607 N-{2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]ethyl}-2-methylbenzamide

N-{2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]ethyl}-2-methylbenzamide

Cat. No.: B11352607
M. Wt: 352.5 g/mol
InChI Key: RSHNIZGZJWCOBJ-UHFFFAOYSA-N
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Description

N-{2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]ethyl}-2-methylbenzamide is a compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. This particular compound is known for its potential biological activities and has been the subject of various scientific studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]ethyl}-2-methylbenzamide typically involves the reaction of 4-methoxyphenyl thiazole with 2-methylbenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The product is then purified using column chromatography.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity of the final product through advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-{2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]ethyl}-2-methylbenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the thiazole ring can be substituted with different nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Oxidized derivatives of the thiazole ring.

    Reduction: Reduced forms of the compound with altered functional groups.

    Substitution: Substituted thiazole derivatives with various functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and anti-inflammatory agent.

    Medicine: Explored for its potential therapeutic effects in treating diseases like cancer and bacterial infections.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-{2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]ethyl}-2-methylbenzamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and proteins, leading to its biological effects. For example, it may inhibit bacterial enzymes, leading to antimicrobial activity. The exact molecular pathways and targets are still under investigation.

Comparison with Similar Compounds

Similar Compounds

    2,4-Disubstituted thiazoles: These compounds share the thiazole ring structure and exhibit similar biological activities.

    Benzimidazole derivatives: These compounds have a similar heterocyclic structure and are known for their antimicrobial and anti-inflammatory properties.

Uniqueness

N-{2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]ethyl}-2-methylbenzamide is unique due to its specific substitution pattern on the thiazole ring, which imparts distinct biological activities. Its combination of a methoxyphenyl group and a methylbenzamide moiety makes it a versatile compound for various applications.

Properties

Molecular Formula

C20H20N2O2S

Molecular Weight

352.5 g/mol

IUPAC Name

N-[2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]ethyl]-2-methylbenzamide

InChI

InChI=1S/C20H20N2O2S/c1-14-5-3-4-6-18(14)19(23)21-12-11-16-13-25-20(22-16)15-7-9-17(24-2)10-8-15/h3-10,13H,11-12H2,1-2H3,(H,21,23)

InChI Key

RSHNIZGZJWCOBJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C(=O)NCCC2=CSC(=N2)C3=CC=C(C=C3)OC

Origin of Product

United States

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